molecular formula C16H12F3N3O2S B2629400 2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile CAS No. 1025311-37-8

2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Cat. No.: B2629400
CAS No.: 1025311-37-8
M. Wt: 367.35
InChI Key: YJRIOUIQIZTWCI-UVTDQMKNSA-N
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Description

2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is an organic compound that features a sulfonyl group, a pyridyl group, and a nitrile group. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.

    Introduction of the pyridyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridyl group to the intermediate compound.

    Formation of the nitrile group: This can be done through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the compound’s unique functional groups.

Industry

In industry, the compound might be used in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methylphenyl)sulfonyl)-3-aminoprop-2-enenitrile: Similar structure but lacks the pyridyl group.

    3-((5-(Trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile: Similar structure but lacks the sulfonyl group.

Uniqueness

The presence of both the sulfonyl and pyridyl groups, along with the nitrile group, makes 2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-11-2-5-13(6-3-11)25(23,24)14(8-20)10-22-15-7-4-12(9-21-15)16(17,18)19/h2-7,9-10H,1H3,(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIOUIQIZTWCI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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